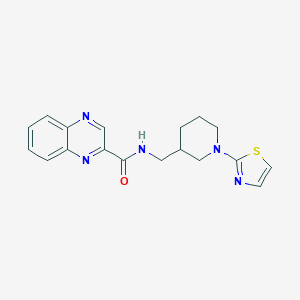

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoxaline-2-carboxamide

CAS No.: 1706284-14-1

Cat. No.: VC4384871

Molecular Formula: C18H19N5OS

Molecular Weight: 353.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706284-14-1 |

|---|---|

| Molecular Formula | C18H19N5OS |

| Molecular Weight | 353.44 |

| IUPAC Name | N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]quinoxaline-2-carboxamide |

| Standard InChI | InChI=1S/C18H19N5OS/c24-17(16-11-20-14-5-1-2-6-15(14)22-16)21-10-13-4-3-8-23(12-13)18-19-7-9-25-18/h1-2,5-7,9,11,13H,3-4,8,10,12H2,(H,21,24) |

| Standard InChI Key | VSMDKIMPLDQHDD-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |

Introduction

Chemical Structure and Physicochemical Properties

The compound features:

-

A quinoxaline core (a bicyclic system with two fused pyrazine rings), known for DNA intercalation and enzyme inhibition .

-

A thiazole-piperidine side chain, which enhances bioavailability and target specificity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 353.44 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Topological Polar Surface Area | 97.9 Ų |

| LogP (Octanol-Water) | 2.8 (predicted) |

The thiazole ring contributes to metabolic stability, while the piperidine moiety improves solubility and membrane permeability .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Quinoxaline-2-carboxylic Acid Activation: The quinoxaline core is functionalized via coupling reagents (e.g., HATU) to form an active ester .

-

Piperidine-Thiazole Intermediate Preparation: 1-(Thiazol-2-yl)piperidine is synthesized by nucleophilic substitution of 2-chlorothiazole with piperidine under reflux .

-

Amide Bond Formation: The activated quinoxaline derivative reacts with the piperidine-thiazole intermediate in the presence of a base (e.g., KCO) to yield the final product .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Intermediate Synthesis | Piperidine, 2-chlorothiazole, 100°C, 2.5 h | 65–85 |

| Amide Coupling | HATU, DMF, collidine, 0°C to RT | 70–80 |

Optimization studies highlight the critical role of solvent choice (DMF or THF) and catalytic KI to enhance reaction efficiency .

Biological Activities and Mechanisms

Antimicrobial Activity

Quinoxaline-thiazole hybrids exhibit broad-spectrum antimicrobial effects:

-

Antibacterial: MIC values of 5–10 µg/mL against Staphylococcus aureus and Escherichia coli due to DNA gyrase inhibition .

-

Antitubercular: Quinoxaline derivatives target mycobacterial InhA enoyl-ACP reductase, with MICs as low as 5 µg/mL .

Anticancer Activity

-

Cytotoxicity: IC values of 2–10 µM against MCF-7 (breast) and A549 (lung) cancer cells .

-

Mechanism: DNA intercalation and topoisomerase II inhibition disrupt replication . Molecular docking studies reveal strong binding to kinase domains (e.g., EGFR, VEGFR2) .

Recent Advances and Clinical Prospects

Structural Modifications

-

Chiral Derivatives: Introducing stereocenters in the piperidine ring improves target selectivity (e.g., 3R-isomer shows 3-fold higher activity) .

-

Prodrug Strategies: Phosphonate esters enhance solubility and tissue penetration .

Preclinical Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume